molecular formula C16H14O5 B3125514 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione CAS No. 325780-77-6

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B3125514
CAS No.: 325780-77-6
M. Wt: 286.28 g/mol
InChI Key: CZEUCARCOXWGBB-UHFFFAOYSA-N
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Description

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is a synthetic organic compound belonging to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and ethyloxy substituents at positions 4 and 9. It is of interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroquinone, which undergoes cyclization to form the furan ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the ethyloxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is unique due to its ethyloxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,9-diethoxybenzo[f][2]benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-3-19-13-9-7-5-6-8-10(9)14(20-4-2)12-11(13)15(17)21-16(12)18/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEUCARCOXWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270142
Record name 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325780-77-6
Record name 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325780-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Diethoxy-2,3-naphthalenedicarboxylic acid (25 g, 82 mmol) was added to a solution of thionyl chloride (23.3 g) in chloroform (150 ml) and stirred at reflux for 1 h. The resulting solution was cooled and evaporated to dryness. Further chloroform was added and evaporation repeated to give 1,4-diethoxy-2,3-naphthalenedicarboxylic anhydride as a yellow solid (23.3 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Bis(ethyloxy)-2,3-naphthalenedicarboxylic acid (10.3 g, 33.8 mmol) was added to a three neck flask and chloroform (80 ml) added and stirred. Thionyl chloride (49.2 ml, 355.4 mmol) in a dropping funnel was added dropwise over 25 minutes whilst monitoring temperature (no change). The reaction was heated at relfux (65° C.) overnight. LC/MS indicated no starting material remained. Reaction mixture was cooled to room temperature and solvent evaporated. The product was azeotroped with chloroform (×2) to remove the remaining traces of thionyl chloride to give the title compound as*a pale yellow solid (9.86 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
49.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione
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Reactant of Route 6
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